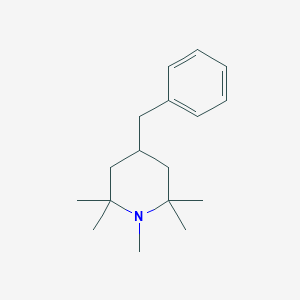
4-Benzyl-1,2,2,6,6-pentamethylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Benzyl-1,2,2,6,6-pentamethylpiperidine is a chemical compound belonging to the class of piperidines. Piperidines are six-membered nitrogen-containing heterocycles that are widely used in pharmaceuticals and organic synthesis. This particular compound is known for its steric hindrance due to the presence of multiple methyl groups, which can influence its reactivity and interactions with other molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyl-1,2,2,6,6-pentamethylpiperidine typically involves the alkylation of 1,2,2,6,6-pentamethylpiperidine with benzyl halides. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the nitrogen atom, making it more nucleophilic. The reaction conditions often include anhydrous solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) to ensure the absence of moisture, which can interfere with the reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle large quantities of reactive chemicals.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Benzyl-1,2,2,6,6-pentamethylpiperidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its reduced form.
Substitution: Nucleophilic substitution reactions can occur, where the benzyl group can be replaced by other substituents using appropriate nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Benzyl halides, sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products Formed:
Oxidation: N-oxides of this compound
Reduction: Reduced forms of the compound
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
4-Benzyl-1,2,2,6,6-pentamethylpiperidine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its steric properties.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mécanisme D'action
The mechanism of action of 4-Benzyl-1,2,2,6,6-pentamethylpiperidine involves its interaction with molecular targets such as enzymes and receptors. The steric hindrance provided by the multiple methyl groups can influence its binding affinity and specificity. The compound can act as an inhibitor or modulator of specific enzymes, affecting biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
1,2,2,6,6-Pentamethylpiperidine: A closely related compound with similar steric properties but lacking the benzyl group.
4-Hydroxy-1,2,2,6,6-pentamethylpiperidine: Another derivative with a hydroxyl group at the 4-position, which can influence its reactivity and applications.
Uniqueness: 4-Benzyl-1,2,2,6,6-pentamethylpiperidine is unique due to the presence of the benzyl group, which can enhance its lipophilicity and influence its interactions with biological targets. This makes it a valuable compound in the design of new drugs and in the study of molecular interactions.
Propriétés
Numéro CAS |
189139-26-2 |
|---|---|
Formule moléculaire |
C17H27N |
Poids moléculaire |
245.4 g/mol |
Nom IUPAC |
4-benzyl-1,2,2,6,6-pentamethylpiperidine |
InChI |
InChI=1S/C17H27N/c1-16(2)12-15(13-17(3,4)18(16)5)11-14-9-7-6-8-10-14/h6-10,15H,11-13H2,1-5H3 |
Clé InChI |
XUBLVPCBMJBWPH-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(CC(N1C)(C)C)CC2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-[2-Butyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]benzamide](/img/structure/B12573224.png)
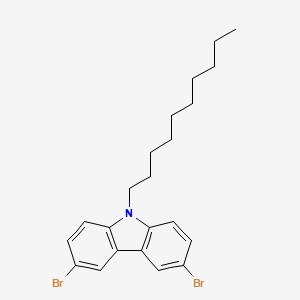
![N-{7-[(tert-Butoxycarbonyl)amino]heptyl}glycine](/img/structure/B12573231.png)
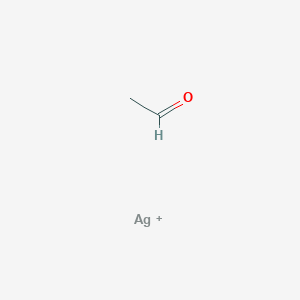
![2H-Pyran-2-one, 4-[[4-(2,4-dichlorophenoxy)-2-butynyl]thio]-6-methyl-](/img/structure/B12573243.png)

![6,7-Bis-(4-dimethylamino-phenyl)-pyrido[2,3-d]pyrimidin-4-ylamine](/img/structure/B12573254.png)
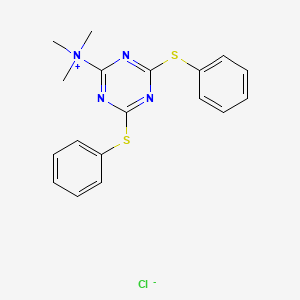
![Acetic acid, [(3,4-dimethoxyphenyl)methoxy]-, methyl ester](/img/structure/B12573269.png)
![(1S,6S)-4,5,6-Trimethyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B12573272.png)
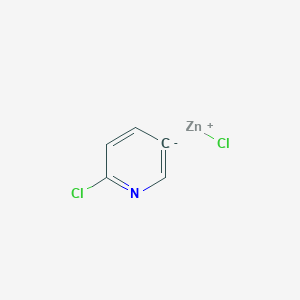

![Tert-butyl[(2-cyclobutylideneethoxy)methoxy]dimethylsilane](/img/structure/B12573291.png)
![Acetamide,2-[(8-ethoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl-](/img/structure/B12573297.png)
